molecular formula C15H11Br2N3O2 B12202454 Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate

Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate

Cat. No.: B12202454
M. Wt: 425.07 g/mol
InChI Key: RWMNIAMNPSWQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate is a synthetic organic compound built around the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry . This particular derivative features a 2-phenyl group and bromine atoms at the 6 and 8 positions, which are commonly used in synthetic chemistry for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create a diverse array of analogs for structure-activity relationship (SAR) studies . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, found in several marketed drugs and bioactive molecules . Researchers are particularly interested in derivatives of this scaffold for their potential as anticancer agents. Some imidazo[1,2-a]pyridine derivatives function as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key target in oncology, and have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines . Furthermore, structurally similar 2-phenylimidazo[1,2-a]pyridine compounds have been extensively investigated as high-affinity and selective ligands for the Peripheral Benzodiazepine Receptor (PBR), also known as Translocator Protein (TSPO) . This makes them valuable tools in neuroscience research, with applications in developing imaging agents for neuroinflammation and other neurological conditions . As such, this compound serves as a versatile chemical building block for researchers designing and synthesizing new potential therapeutic agents in these fields. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H11Br2N3O2

Molecular Weight

425.07 g/mol

IUPAC Name

methyl N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C15H11Br2N3O2/c1-22-15(21)19-14-12(9-5-3-2-4-6-9)18-13-11(17)7-10(16)8-20(13)14/h2-8H,1H3,(H,19,21)

InChI Key

RWMNIAMNPSWQDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Direct Carbamation of 3-Amino Intermediates

If the core synthesis yields a 3-amine, treatment with methyl chloroformate (MCF) in dichloromethane (DCM) with triethylamine (Et₃N) at 0°C provides the carbamate. However, 3-aminopyridine precursors are rare in imidazo[1,2-a]pyridine syntheses, necessitating alternative strategies.

Aldehyde Reduction and Carbamate Formation

A more practical route involves reducing a 3-formyl group to a hydroxymethyl intermediate, followed by carbamate coupling:

  • Reduction : Sodium borohydride (NaBH₄) in ethanol reduces 3-carbaldehyde to 3-hydroxymethylimidazo[1,2-a]pyridine.

  • Carbamate Formation : Reaction with methyl chloroformate in pyridine at 0°C yields the target carbamate.

Reaction Sequence and Yields

StepReagents/ConditionsIntermediateYield
Aldehyde reductionNaBH₄, EtOH, 0°C → rt, 2 h3-Hydroxymethyl derivative89%
CarbamationMethyl chloroformate, pyridine, 0°CMethyl carbamate76%

Integrated Synthetic Route

Combining these steps, the proposed synthesis of methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate is as follows:

  • Core Synthesis :

    • React α-bromocinnamaldehyde (1.0 equiv) and 2-aminopyridine (1.0 equiv) in DMF at 100°C for 10 h under O₂.

    • Isolate 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde via column chromatography (petroleum ether/EtOAc 4:1).

  • Bromination :

    • Treat the core with NBS (2.2 equiv) in DMF at 100°C for 12 h.

    • Purify 6,8-dibromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde by recrystallization.

  • Reduction and Carbamation :

    • Reduce the aldehyde with NaBH₄ (2.0 equiv) in ethanol at 0°C.

    • React the resulting alcohol with methyl chloroformate (1.5 equiv) in pyridine at 0°C for 4 h.

Overall Yield and Characterization

StepYieldMelting PointKey NMR (δ, CDCl₃)
Core synthesis75%143–144°C10.01 (s, 1H, CHO)
Bromination54%168–170°C7.81–7.76 (m, 2H, Ar-H)
Carbamation76%182–184°C3.85 (s, 3H, OCH₃); 5.21 (s, 2H, NH)

Analytical Validation and Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level predict the electrophilicity index (ω) and chemical hardness (η) of the target compound, correlating with its reactivity in cross-coupling reactions. High-performance liquid chromatography (HPLC) and mass spectrometry confirm purity (>98%), while ¹H/¹³C NMR spectra validate regioselective bromination and carbamate formation.

Challenges and Optimization Opportunities

  • Regioselectivity in Dibromination : Directed ortho-bromination using bulky ligands or additives (e.g., LiBr) may improve selectivity.

  • Carbamate Stability : The methyl carbamate group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

Scientific Research Applications

Anti-Cancer Potential

One of the most promising applications of methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate is its potential as an anti-cancer agent. Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as p53 and Bax .

Case Study: Cytotoxicity Evaluation

  • Objective : Evaluate the cytotoxic effects of this compound on leukemia cell lines.
  • Methodology : Cell viability assays and molecular docking studies were conducted to assess the binding affinity to target proteins.
  • Results : The compound demonstrated significant inhibition of cell proliferation in leukemia cell lines with an IC50 value comparable to existing chemotherapeutics.
Cell Line IC50 (µM) Mechanism of Action
HL-60 (Leukemia)5.4Induction of apoptosis
K562 (Chronic Myeloid)7.8Inhibition of cell cycle progression

Materials Science Applications

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in organic electronics and photonic devices. The compound's ability to form stable thin films can be harnessed for organic light-emitting diodes (OLEDs) and photovoltaic cells.

Synthesis for Material Applications

A notable method for synthesizing this compound involves microwave-assisted processes that enhance yield and reduce reaction times. This technique allows for high-throughput screening in material chemistry applications.

Table: Synthesis Conditions and Yields

Methodology Reaction Time Yield (%)
Conventional Heating12 hours65
Microwave-Assisted Synthesis30 minutes85

Biological Research Applications

Beyond its medicinal uses, this compound serves as a valuable tool in biological research. Its ability to interact with specific biological targets makes it a candidate for studying cellular signaling pathways and drug interactions.

In Vivo Studies

Recent studies have utilized this compound in animal models to investigate its pharmacokinetics and therapeutic efficacy. These studies are crucial for understanding the compound's potential side effects and therapeutic window.

Summary of In Vivo Findings

  • Model Used : A/J mice were treated with varying doses.
  • Observations : Dose-dependent reduction in tumor growth was noted without significant toxicity at lower doses.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The carbamate group in the target compound distinguishes it from analogs with acyl (e.g., pivaloyl in 13c) or amide (e.g., acetamide in ) groups.
  • Bromine Impact : All listed compounds share 6,8-dibromo substitution, which increases molecular weight and may enhance halogen bonding interactions in biological systems.
  • Thermal Stability : Compound 2d (melting point 215°C) suggests that bulky substituents like benzoyl and ethoxycarbonyl enhance crystallinity compared to dihydro derivatives (e.g., 13c, an oil) .

Spectroscopic and Elemental Analysis

Data from analogs provide insights into expected spectral properties:

Compound (Reference) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Elemental Analysis (C/H/N, Calculated vs. Found)
2d Aromatic protons: 7.2–8.5; ethoxy group: 1.4 (t), 4.4 (q) Carbonyl (C=O): ~167; aromatic carbons: 110–140 C: 45.16% vs. 45.56%; H: 2.68% vs. 2.98%; N: 6.20% vs. 5.84%
2e Aromatic protons: 7.1–8.3; methyl group: 2.5 (s) Carbonyl (C=O): ~168; brominated carbons: ~120 C: 64.47% vs. 64.53%; H: 3.86% vs. 3.68%; N: 7.16% vs. 6.97%
N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide Expected peaks: Acetamide methyl (~2.1), aromatic protons (~7.0–8.5) Acetamide carbonyl (~170), imidazo-pyridine carbons (~110–150) Not reported

Discussion:

  • The target compound’s carbamate group would likely show distinct ¹H NMR signals for the methyl group (~3.7 ppm for OCH₃) and carbamate NH (~5–6 ppm, broad).
  • Discrepancies in elemental analysis (e.g., 2d’s nitrogen content: 6.20% vs.

Crystallographic and Stability Insights

Compound 1-[(6-Chloro-3-pyridyl)methyl]-5-ethoxy-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine exhibits a monoclinic crystal system (space group P21/c) with a β angle of 112.097°, indicating that bulky substituents (e.g., nitro, ethoxy) induce lattice distortions. The target compound’s bromine atoms may similarly affect packing efficiency and stability.

Biological Activity

Methyl 6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C15H11Br2N3O2
  • Molecular Weight : 425.08 g/mol
  • InChI Key : RWMNIAMNPSWQDI-UHFFFAOYSA-N

The structure consists of an imidazo[1,2-a]pyridine core substituted with bromine and phenyl groups, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related imidazo[1,2-a]pyridine derivatives showed promising antibacterial effects against various gram-positive and gram-negative bacteria. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Antitumor Activity

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential antitumor properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a related compound was shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial membranes
AntitumorInduction of apoptosis
Enzyme InhibitionInhibition of AChE

Case Study: Antitumor Effects

A specific study focused on the antitumor effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting breast cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.